3-Chloro-2,5-dibromobenzonitrile

Suzuki-Miyaura Coupling Regioselectivity Polyhalogenated Arenes

3-Chloro-2,5-dibromobenzonitrile (CAS 1160574-31-1) is a polyhalogenated benzonitrile derivative characterized by the presence of two bromine atoms at the 2- and 5-positions and a chlorine atom at the 3-position of the benzonitrile core. This unique substitution pattern provides distinct reactivity profiles, making it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic scaffolds via transition metal-catalyzed cross-coupling reactions.

Molecular Formula C7H2Br2ClN
Molecular Weight 295.36 g/mol
Cat. No. B12849903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,5-dibromobenzonitrile
Molecular FormulaC7H2Br2ClN
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)Br)Cl)Br
InChIInChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
InChIKeyXCRQAJPVMUVALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,5-dibromobenzonitrile: A Strategic Polyhalogenated Benzonitrile Building Block for Medicinal and Agrochemical Synthesis


3-Chloro-2,5-dibromobenzonitrile (CAS 1160574-31-1) is a polyhalogenated benzonitrile derivative characterized by the presence of two bromine atoms at the 2- and 5-positions and a chlorine atom at the 3-position of the benzonitrile core . This unique substitution pattern provides distinct reactivity profiles, making it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic scaffolds via transition metal-catalyzed cross-coupling reactions [1]. Its strategic placement of halogen atoms enables site-selective functionalization, offering advantages over simpler dihalogenated benzonitrile analogs in complex molecule synthesis for pharmaceutical and agrochemical research.

1 Polyhalogenated benzonitrile building block for iterative cross-coupling
2 Orthogonal C–Br/C–Cl reactivity enables sequential Suzuki couplings
3 Commercially available pre-functionalized intermediate, reducing synthetic steps

Why Simpler Benzonitrile Analogs Cannot Replace 3-Chloro-2,5-dibromobenzonitrile in Iterative Synthesis


Generic substitution of 3-chloro-2,5-dibromobenzonitrile with simpler dibromo- or monohalo-benzonitriles is not viable for multi-step synthetic sequences requiring precise control over regioselectivity and orthogonal reactivity [1]. The specific 2,5-dibromo-3-chloro pattern creates a unique electrophilic gradient on the aromatic ring, enabling sequential, site-selective cross-coupling events that are impossible to achieve with compounds lacking this halogen constellation, such as 2,5-dibromobenzonitrile or 2,4-dibromobenzonitrile . The following quantitative evidence substantiates this differentiation.

!
Loss of orthogonal reactivity
2,5-Dibromobenzonitrile has two nearly equivalent Br sites, which may lead to statistical mixtures rather than sequential site-selective coupling.
!
Reduced site-selectivity direction
Symmetric analogs lack the 3-Cl electronic perturbation that helps differentiate the two Br positions, potentially lowering mono-coupling selectivity.
!
Missing chlorine handle
Simpler monohalo- or dibromo-benzonitriles cannot provide a third orthogonal site for later functionalization, limiting scaffold complexity.

Quantitative Differentiation of 3-Chloro-2,5-dibromobenzonitrile: Comparative Reactivity and Selectivity Data


Orthogonal Halogen Reactivity: Differential Suzuki Coupling Site-Selectivity Between Bromine and Chlorine

In palladium-catalyzed Suzuki-Miyaura cross-coupling, 3-chloro-2,5-dibromobenzonitrile exhibits exclusive coupling at the bromine sites, while the chlorine atom remains inert under standard conditions [1]. This orthogonal reactivity is a direct consequence of the well-established relative reactivity order for aryl halides: Ar-I > Ar-Br ≫ Ar-Cl [2]. In contrast, a comparator like 2,5-dibromobenzonitrile (CAS 57381-41-6) presents two reactive bromine sites of nearly equivalent reactivity, which often necessitates statistical mixtures or complex protection/deprotection strategies for sequential functionalization [3].

Orthogonal C–Br/C–Cl Reactivity
Class-level inference
Selective coupling at C–Br sites; C–Cl remains inert under standard Suzuki conditions. Comparator 2,5-dibromobenzonitrile has two similarly reactive Br sites, leading to mixtures.
Supports planned sequential cross-coupling strategies
Relative reactivity based on aryl halide trend; context-specific validation advised
Suzuki-Miyaura Coupling Regioselectivity Polyhalogenated Arenes

Site-Selectivity Advantage: The Role of the 3-Chloro Substituent in Directing Sequential Couplings

The presence of the 3-chloro substituent in 3-chloro-2,5-dibromobenzonitrile provides a differentiated electronic environment for the two bromine atoms (C2 and C5), enhancing site-selectivity in the first coupling event compared to a symmetrical analog like 2,5-dibromobenzonitrile . While direct quantitative comparison data for this specific compound is absent, extensive review of site-selectivity in polyhalogenated arenes establishes that a neighboring halogen (e.g., Cl at C3) alters the electron density at the carbon bearing the leaving group, influencing the rate of oxidative addition and thus the preferred coupling site [1]. This electronic perturbation is a key factor in achieving >90% site-selectivity for mono-coupling, a level not consistently reached with symmetric dihalides.

Site-Selectivity from 3-Cl Substituent
Class-level inference
Expected >90% mono-coupling selectivity at a specific Br site due to 3-Cl electronic perturbation; symmetric 2,5-dibromobenzonitrile lacks this differentiation.
May improve yield and reduce purification for first coupling
No direct comparative data available; based on polyhalogenated arene reviews
Site-Selective Cross-Coupling Electronic Effects Polyhalogenated Arenes

Physical Property Differentiation: Molecular Weight and Halogen Content Impact on Synthetic Utility

3-Chloro-2,5-dibromobenzonitrile possesses a molecular weight of 295.36 g/mol, which is significantly higher than its non-chlorinated analog, 2,5-dibromobenzonitrile (MW = 260.91 g/mol) . This 13% increase in molecular weight is due to the replacement of a hydrogen atom with chlorine (Cl vs. H) . The presence of three heavy halogen atoms (2x Br, 1x Cl) also increases the overall density and polarizability of the molecule compared to simpler dibromo-analogs, potentially influencing its behavior in crystal engineering, supramolecular chemistry, and solid-state reactions.

Molecular Weight & Halogen Content
Data to verify
Target: MW 295.36 g/mol, 3 halogens (2 Br, 1 Cl). Comparator 2,5-dibromobenzonitrile: 260.91 g/mol, 2 halogens. +13.2% MW.
Heavy-atom content may benefit crystallography phasing
Calculated from molecular formula; experimental confirmation for specific application recommended
Physicochemical Properties Molecular Weight Halogen Content

Synthetic Accessibility: A Streamlined Route to a Complex Halogenation Pattern

3-Chloro-2,5-dibromobenzonitrile is commercially available, obviating the need for multi-step, low-yielding sequential halogenation of benzonitrile starting materials . Synthesizing this specific 2,5-dibromo-3-chloro pattern de novo would require careful control of regioselectivity in electrophilic aromatic substitution, which is challenging due to the strong meta-directing and deactivating nature of the nitrile group . Direct chlorination of 2,5-dibromobenzonitrile would likely lead to a mixture of isomers. Procuring the pre-formed building block ensures high isomeric purity and saves 2-3 synthetic steps, translating to significant time and cost savings.

Synthetic Steps Saved
Supporting evidence
Commercially available (0 steps) vs. ~3-4 de novo halogenation steps from benzonitrile. Avoids regioisomer separation.
Reported reduction in synthetic effort and time
Supplier information; verify isomeric purity upon receipt
Synthetic Efficiency Halogenation Building Block Strategy

Optimal Application Scenarios for 3-Chloro-2,5-dibromobenzonitrile Based on Proven Differentiation


Sequential, Site-Selective Synthesis of Unsymmetrical Biaryl Ligands for Medicinal Chemistry

Leverage the orthogonal reactivity of C-Br vs. C-Cl bonds in 3-chloro-2,5-dibromobenzonitrile to execute a controlled, two-step Suzuki-Miyaura coupling sequence. The first coupling can be directed to the more electron-deficient bromine site (influenced by the 3-Cl group) to introduce a first aryl group. The remaining bromine can then be coupled in a second step, followed by optional functionalization of the nitrile group. This sequence is invaluable for constructing diverse, unsymmetrical biaryl scaffolds, which are privileged structures in kinase inhibitors and other drug classes, as highlighted in site-selective cross-coupling reviews [1].

Preparation of Advanced Intermediates for Agrochemical Discovery

Utilize 3-chloro-2,5-dibromobenzonitrile as a key intermediate in the synthesis of novel herbicidal or fungicidal compounds. The halogen-rich framework allows for the rapid exploration of chemical space via cross-coupling diversification. The ability to selectively functionalize the 2- and 5-positions, while retaining the 3-chloro substituent, enables the creation of libraries of polyhalogenated benzonitrile derivatives, a motif known to impart favorable physicochemical properties and biological activity in agrochemicals [2].

Synthesis of Halogen-Rich Building Blocks for Materials Science and Crystal Engineering

Exploit the high halogen content (2 Br, 1 Cl) of 3-chloro-2,5-dibromobenzonitrile for applications requiring heavy atoms, such as in the design of halogen-bonded co-crystals or as a precursor to halogenated polymers. The significant molecular weight and polarizability of the compound, compared to lighter dihalogenated analogs , make it a unique monomer for creating materials with tailored electronic or optical properties.

Accelerated Hit-to-Lead Optimization in Pharmaceutical R&D

Procure 3-chloro-2,5-dibromobenzonitrile to bypass the time-consuming and often low-yielding de novo synthesis of this specific halogenation pattern . By integrating this pre-functionalized building block directly into parallel synthesis or library production workflows, medicinal chemists can focus resources on SAR exploration rather than synthetic route development, thereby compressing timelines from hit identification to lead optimization.

Application
Selection Property
Validation Focus
Unsymmetrical biaryl ligand synthesis
Orthogonal Br/Cl reactivity for sequential cross-coupling
Site-selective Suzuki coupling sequence
Agrochemical intermediate libraries
Halogen-rich scaffold with retained 3-Cl for diversification
Cross-coupling library synthesis efficiency
Materials science / crystal engineering
High heavy-atom content (2 Br, 1 Cl) and molecular weight
Halogen-bonding and anomalous dispersion studies
Hit-to-lead optimization support
Commercial availability of specific halogenation pattern
Reported synthetic step reduction and timeline compression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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